molecular formula C16H19NO4 B6662187 5-[(Bicyclo[3.1.0]hexane-6-carbonylamino)methyl]-2-methoxybenzoic acid

5-[(Bicyclo[3.1.0]hexane-6-carbonylamino)methyl]-2-methoxybenzoic acid

Cat. No.: B6662187
M. Wt: 289.33 g/mol
InChI Key: MVMITVFFDDLLMQ-UHFFFAOYSA-N
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Description

5-[(Bicyclo[3.1.0]hexane-6-carbonylamino)methyl]-2-methoxybenzoic acid is a complex organic compound featuring a bicyclic hexane structure. This compound is notable for its unique structural properties, which make it a valuable scaffold in medicinal chemistry and drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bicyclo[3.1.0]hexanes, including 5-[(Bicyclo[3.1.0]hexane-6-carbonylamino)methyl]-2-methoxybenzoic acid, typically involves a (3 + 2) annulation of cyclopropenes with aminocyclopropanes. This reaction can be catalyzed using an organic or iridium photoredox catalyst under blue LED irradiation, yielding good results for a broad range of cyclopropene and cyclopropylaniline derivatives . The reaction is highly diastereoselective, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline .

Industrial Production Methods

Industrial production methods for such compounds often rely on scalable synthetic routes that ensure high yield and purity. The use of photoredox catalysis and blue LED irradiation is advantageous due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-[(Bicyclo[3.1.0]hexane-6-carbonylamino)methyl]-2-methoxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.

    Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.

    Substitution: This involves replacing one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes .

Mechanism of Action

The mechanism by which 5-[(Bicyclo[3.1.0]hexane-6-carbonylamino)methyl]-2-methoxybenzoic acid exerts its effects involves its interaction with specific molecular targets. The compound’s bicyclic structure allows for tight binding to target proteins, enhancing selectivity and reducing off-target effects . This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(Bicyclo[3.1.0]hexane-6-carbonylamino)methyl]-2-methoxybenzoic acid is unique due to its specific bicyclic structure, which confers distinct chemical and biological properties. Its ability to tightly bind to target proteins and its stability under various conditions make it a valuable compound in scientific research and industrial applications .

Properties

IUPAC Name

5-[(bicyclo[3.1.0]hexane-6-carbonylamino)methyl]-2-methoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4/c1-21-13-6-5-9(7-12(13)16(19)20)8-17-15(18)14-10-3-2-4-11(10)14/h5-7,10-11,14H,2-4,8H2,1H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVMITVFFDDLLMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)C2C3C2CCC3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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